N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine
Description
N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C11H13ClN2S and a molecular weight of 240.75 g/mol . It appears as a yellow to white solid and has a melting point of 118-121°C . This compound is primarily used for laboratory research purposes and is not intended for drug, household, or animal use .
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H13ClN2S/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
IDEBTQDUINKQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves reacting 5-chloro-2-chlorobenzo[d]thiazole with tert-butylamine under nucleophilic aromatic substitution (SNAr) conditions. The electron-withdrawing thiazole ring activates the C2 chloride for displacement by the amine.
Procedure :
- Base : Triethylamine (TEA) or sodium hydride (NaH)
- Solvent : Dimethylformamide (DMF) or solvent-free conditions
- Temperature : 120–200°C (reflux)
- Time : 4–24 hours
Example :
In a protocol adapted from, 5-chloro-2-chlorobenzo[d]thiazole (1.0 eq) and tert-butylamine (1.2 eq) were heated in DMF with TEA at 200°C for 4 hours. The crude product was precipitated in ice-water and purified via column chromatography, yielding 74–87% of the target compound.
Optimization Insights
- Solvent-free conditions (e.g., using NaH as a base) improved yields to 90% by reducing side reactions.
- Excess tert-butylamine (2.0 eq) minimized di-substitution byproducts.
Table 1: Comparative Yields for Nucleophilic Substitution
| Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| TEA | DMF | 200 | 74–87 | |
| NaH | Solvent-free | 120 | 90 | |
| K2CO3 | DMSO | 150 | 68 |
Deprotection of tert-Butyl Carbamate Intermediates
Synthesis via Carbamate Protection/Deprotection
This two-step method involves:
- Carbamate formation : Reacting 5-chlorobenzo[d]thiazol-2-amine with di-tert-butyl dicarbonate (Boc2O).
- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to yield the free amine.
Procedure :
Advantages and Limitations
- Advantages : High purity, avoids harsh SNAr conditions.
- Limitations : Requires pre-synthesized 5-chlorobenzo[d]thiazol-2-amine, which may involve multi-step synthesis.
Transition-Metal-Free Coupling of 5-Chloro-2-chlorobenzo[d]thiazole with tert-Butylamine
Solvent-Free Alkylation
A scalable, eco-friendly approach uses NaH to mediate coupling under solvent-free conditions:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Hydroxide | NaOH (aq), 80°C | 5-Hydroxy derivative | |
| Amines | DMF, 100°C | 5-Amino derivatives | |
| Thiols | EtOH, reflux | 5-Thioether analogs |
This reactivity is enhanced by electron-withdrawing effects of the benzothiazole ring, which activate the chloro substituent toward displacement .
Coupling Reactions
The tert-butyl group and aromatic system enable participation in cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd catalysts yields biaryl derivatives:
textN-tert-Butyl-5-chlorobenzo[d]thiazol-2-amine + Ar-B(OH)₂ → 5-Ar-substituted product
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .
Buchwald-Hartwig Amination
The 2-amino group participates in C–N bond-forming reactions with aryl halides:
textAr-X + this compound → N-Ar-substituted derivatives
Catalyst : Pd₂(dba)₃/Xantphos .
Cycloaddition and Heterocycle Formation
The benzothiazole core engages in [3+2] cycloadditions:
| Reagent | Product | Key Conditions |
|---|---|---|
| Sodium azide | Triazolo-fused derivatives | CuI, DMF, 120°C |
| Ethyl propiolate | Oxazole hybrids | Microwave, 150°C |
These reactions exploit the electron-deficient nature of the benzothiazole ring .
Functionalization of the 2-Amino Group
The primary amine undergoes acylation and alkylation:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields:
textN-tert-Butyl-5-chloro-N-acylbenzothiazol-2-amine
Yield : 70–85% (DMAP, EDC·HCl) .
Alkylation
Benzylation with benzyl bromides under basic conditions (K₂CO₃, DMF) produces:
textN-tert-Butyl-5-chloro-N-benzylbenzothiazol-2-amine
Selectivity : Monoalkylation dominates due to steric hindrance from the tert-butyl group .
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydro derivatives, though this is less common due to steric constraints.
Key Mechanistic Insights
Scientific Research Applications
N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Compounds with a thiazole ring, such as thiazole-based drugs, exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
This compound stands out due to its unique combination of a tert-butyl group and a chlorobenzo[d]thiazole moiety, which contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is part of the benzo[d]thiazole family, which is known for its diverse pharmacological properties. The compound features a thiazole ring, which contributes significantly to its biological activity. The presence of the tert-butyl group and a chlorine atom at specific positions enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant anticancer properties. A study evaluating 2-aminothiazole derivatives revealed that compounds with halogen substitutions on the benzene ring showed improved antitumor activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| 2-Amino-5-benzylthiazole | HeLa | 2.01 | |
| 3-Chloro derivative | MCF-7 | TBD |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies indicating that these compounds may enhance caspase activation and down-regulate anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Benzothiazole derivatives have been identified with significant activity against antibiotic-resistant strains of bacteria, particularly Pseudomonas aeruginosa. Such compounds inhibit biofilm formation and enhance the efficacy of conventional antibiotics .
Case Study: Efficacy Against Pseudomonas aeruginosa
A recent study highlighted the effectiveness of benzothiazole derivatives in combating biofilm-associated infections. One compound demonstrated an IC50 value of 43.3 nmol/L against biofilm formation, significantly enhancing the antibacterial effects of tobramycin and ciprofloxacin in murine models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and interaction with biological targets. Studies indicate that modifications at the 5-position of the thiazole ring can lead to improved cytotoxicity and selectivity against cancer cell lines .
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
